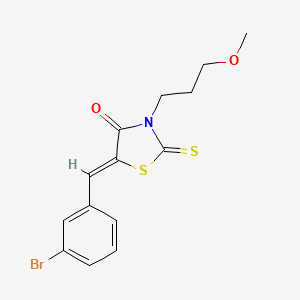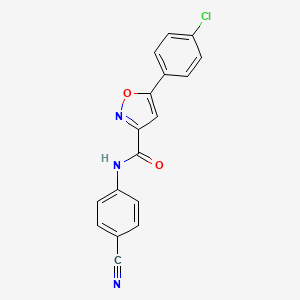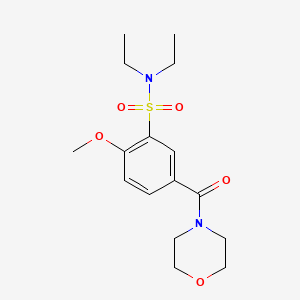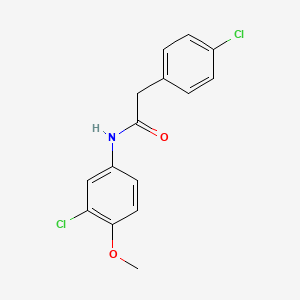
5-(3-bromobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
説明
5-(3-bromobenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is classified as a thiazolidinone derivative and has been found to possess various biological activities, making it a promising candidate for drug development.
科学的研究の応用
Photodynamic Therapy Applications The compound's analogs have been explored for their applicability in photodynamic therapy (PDT), particularly due to their high singlet oxygen quantum yield. Such compounds, including zinc phthalocyanines substituted with new Schiff base groups, exhibit excellent properties as photosensitizers for PDT, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity Several derivatives of the compound have shown notable antibacterial activities, particularly against Gram-positive bacterial strains. This activity is attributed to the structural features of these compounds, such as the presence of electron-withdrawing substituents on the phenyl ring, indicating their potential as antimicrobial agents (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018). Furthermore, novel sulfur-containing pyrazole-pyridine hybrids, designed from thiazolidinone cores, have been evaluated for their antimicrobial efficiency, showing promise against gram-negative bacteria and fungal strains (Desai, Jadeja, & Khedkar, 2022).
Synthesis of Novel Compounds Research into the synthesis of novel compounds utilizing the thiazolidinone moiety has been robust, with studies focusing on creating derivatives with potential nematicidal and anticancer properties. For instance, novel methylene-bis-thiazolidinone derivatives have been synthesized, offering a new avenue for exploring potential nematicidal agents (Srinivas, Nagaraj, & Reddy, 2008). Additionally, the exploration of 5-ethoxymethylidene-4-thioxo-2-thiazolidinone as a versatile building block for creating new thiopyrano[2,3-d]thiazole derivatives has highlighted the compound's utility in medicinal chemistry, particularly for synthesizing compounds with antitumor and antiviral activities (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014).
特性
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S2/c1-18-7-3-6-16-13(17)12(20-14(16)19)9-10-4-2-5-11(15)8-10/h2,4-5,8-9H,3,6-7H2,1H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKXGVHTGNPODL-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)



![N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4620848.png)
![1-(1-benzyl-4-piperidinyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4620849.png)
![1-methyl-N-(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4620854.png)
![3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4620855.png)
![6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4620868.png)
![N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4620882.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B4620888.png)
![4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4620893.png)
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B4620895.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4620908.png)
